molecular formula C8H15NO B6599892 3-cyclopropoxypiperidine CAS No. 1799285-20-3

3-cyclopropoxypiperidine

Cat. No.: B6599892
CAS No.: 1799285-20-3
M. Wt: 141.21 g/mol
InChI Key: ASQASHWDYQZNMX-UHFFFAOYSA-N
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Description

3-Cyclopropoxypiperidine is a chemical compound featuring a piperidine ring substituted with a cyclopropoxy group. The piperidine ring is a six-membered heterocycle containing one nitrogen atom and is one of the most significant synthetic fragments for designing drugs, present in more than twenty classes of pharmaceuticals as well as numerous natural alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread due to the ring's prevalence in biologically active molecules . The cyclopropoxy moiety can impart valuable steric and electronic properties to a molecule, influencing its metabolic stability and interaction with biological targets. As a substituted piperidine, this compound serves as a versatile building block (synthon) in organic and medicinal chemistry research. It is particularly useful for the exploration and development of new therapeutic agents. Piperidine derivatives are found in a wide range of pharmacological applications, including as agonists for various receptors such as GPR40 (for type 2 diabetes mellitus) and FXR (for metabolic dysfunction-associated steatotic liver disease or MASH) . The specific stereochemistry and substitution pattern on the piperidine ring are often critical for biological activity . Researchers can utilize this compound as a key intermediate to incorporate the piperidine scaffold into more complex molecular architectures during drug discovery campaigns. This product is intended for research purposes as a chemical reference standard or for use in synthetic chemistry. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use. Not for human use.

Properties

IUPAC Name

3-cyclopropyloxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-8(6-9-5-1)10-7-3-4-7/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQASHWDYQZNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Hydroxypiperidine

The foundational step in this route involves the preparation of 3-hydroxypiperidine, typically achieved via catalytic hydrogenation of 3-hydroxypyridine. As demonstrated in a patent by CN105439939A, 3-hydroxypyridine undergoes hydrogenation under H₂ (50–100 psi) in the presence of a palladium or nickel catalyst, yielding 3-hydroxypiperidine with high efficiency. This method avoids the need for chiral resolution agents, simplifying large-scale production.

Etherification Strategies

The hydroxyl group at the 3-position of piperidine is functionalized with a cyclopropoxy moiety through two primary pathways:

Mitsunobu Reaction

The Mitsunobu reaction enables the direct coupling of 3-hydroxypiperidine with cyclopropanol. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), the reaction proceeds via an oxidative displacement mechanism. This method offers moderate to high yields (70–85%) and preserves the stereochemical integrity of the starting materials.

Reaction Conditions

  • Reagents : Cyclopropanol (1.2 equiv), PPh₃ (1.5 equiv), DEAD (1.5 equiv)

  • Solvent : THF, 0°C to room temperature

  • Yield : 78% (reported for analogous piperidine derivatives)

Nucleophilic Substitution

Activation of the hydroxyl group as a leaving group (e.g., mesylate or tosylate) facilitates nucleophilic displacement with cyclopropoxide. For example, treating 3-hydroxypiperidine with mesyl chloride (MsCl) in dichloromethane (DCM) forms the mesylate intermediate, which reacts with sodium cyclopropoxide in dimethylformamide (DMF) at 80°C. This method achieves yields of 65–70% but requires stringent anhydrous conditions.

Reaction Conditions

  • Activation : MsCl (1.1 equiv), DCM, 0°C

  • Substitution : Na⁺ cyclopropoxide (2.0 equiv), DMF, 80°C, 12 h

  • Yield : 68% (extrapolated from similar alkylation reactions)

Hydrogenation of 3-Cyclopropoxypyridine

Synthesis of 3-Cyclopropoxypyridine

Introducing the cyclopropoxy group at the 3-position of pyridine precedes ring hydrogenation. Two approaches dominate:

Nucleophilic Aromatic Substitution (SNAr)

3-Chloropyridine reacts with sodium cyclopropoxide under SNAr conditions. Using a copper(I) iodide catalyst in dimethyl sulfoxide (DMSO) at 120°C, the substitution proceeds with moderate efficiency (50–60% yield).

Reaction Conditions

  • Catalyst : CuI (10 mol%)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : DMSO, 120°C, 24 h

  • Yield : 55%

Transition Metal-Catalyzed Coupling

Aryl boronic acids bearing cyclopropoxy groups undergo Suzuki-Miyaura coupling with 3-bromopyridine. Employing a palladium catalyst (e.g., Pd(PPh₃)₄) and potassium phosphate (K₃PO₄) in toluene/water, this method achieves higher yields (75–80%).

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₃PO₄ (3.0 equiv)

  • Solvent : Toluene/H₂O (3:1), 100°C, 12 h

  • Yield : 78%

Hydrogenation to Piperidine

The resulting 3-cyclopropoxypyridine is hydrogenated to this compound using H₂ (50–100 psi) and a heterogeneous catalyst (e.g., Ra-Ni or Pd/C). Complete saturation of the pyridine ring occurs in ethanol at 60°C, affording the target compound in >90% yield.

Cyclopropanation of Unsaturated Intermediates

Allyloxy-Tetrahydropyridine Precursors

A tetrahydropyridine intermediate with an allyloxy group at the 3-position undergoes cyclopropanation using ethyl (dimethylsulfuranylidene)acetate (EDSA). This reagent facilitates [2+1] cycloaddition across the double bond, forming the cyclopropane ring. Subsequent hydrogenation of the tetrahydropyridine to piperidine completes the synthesis.

Reaction Conditions

  • Cyclopropanation : EDSA (1.5 equiv), CH₂Cl₂, −20°C, 2 h

  • Hydrogenation : H₂ (50 psi), Pd/C, EtOH, 25°C, 6 h

  • Overall Yield : 62% (two-step)

Asymmetric Reductive Heck Reaction

A Rh-catalyzed asymmetric reductive Heck reaction couples 3-bromopiperidine with cyclopropenyl boronic acids. This method, reported by JACS (2023), achieves enantioselectivity >90% ee and yields of 70–75%. The cyclopropane ring is introduced via carbometalation, followed by reductive elimination.

Reaction Conditions

  • Catalyst : Rh(cod)₂OTf (5 mol%), chiral phosphine ligand

  • Reductant : HCO₂H/Et₃N (1:1)

  • Solvent : THF, 60°C, 24 h

  • Yield : 73%, 92% ee

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Etherification1. Hydrogenation of pyridine68–78%High functional group toleranceRequires pre-synthesized cyclopropanol
2. Mitsunobu/SN2
Pyridine Hydrogenation1. SNAr or Suzuki coupling55–78%Scalable for bulk synthesisHarsh SNAr conditions
2. Catalytic hydrogenation
Cyclopropanation1. EDSA-mediated cycloaddition62–73%Enantioselective options availableMulti-step process
2. Reductive Heck reaction

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxypiperidine can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopropoxypiperidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclopropoxypiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Physicochemical Properties

The table below compares key parameters of 3-cyclopropoxypiperidine with structurally related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Applications Safety Data References
This compound (hypothetical) C₈H₁₅NO 141.21* Cyclopropoxy ether Medicinal chemistry (inference) N/A (limited data)
3-(3-Methyloxetan-3-yl)piperidine C₈H₁₅NO 155.2 Oxetane ring Pharmaceuticals, agrochemicals, materials science Purity ≥95%
3-(2-Methylphenoxy)piperidine hydrochloride C₁₂H₁₈ClNO 227.73 Phenoxy ether (aryl) Research chemical Requires PPE; hazardous upon exposure
3-Cyclohexylpiperidine hydrochloride C₁₁H₂₂ClN 203.75* Cyclohexyl (aliphatic) Pharmaceutical intermediate Handle with gloves/eye protection
3-(3-Methoxyphenyl)-piperidine C₁₂H₁₇NO 191.27 Methoxyaryl Neurological research Limited data; likely similar to arylpiperidines

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: Cyclopropoxy vs. Ether vs. Aryl Substituents: Phenoxy (e.g., 3-(2-Methylphenoxy)piperidine) and methoxyaryl groups (e.g., 3-(3-Methoxyphenyl)-piperidine) introduce aromaticity, which can enhance binding to CNS targets but may reduce metabolic stability compared to aliphatic substituents . Hydrochloride Salts: Compounds like 3-(2-Methylphenoxy)piperidine hydrochloride exhibit improved aqueous solubility, a critical factor for drug formulation .

Biological Activity

3-Cyclopropoxypiperidine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Structural Overview

This compound is characterized by a piperidine ring substituted with a cyclopropoxy group. This structural modification is significant as cyclopropane derivatives often exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Cyclopropane derivatives have been shown to inhibit various enzymes. For instance, they can act as inhibitors of monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), which are crucial in neurotransmitter metabolism and detoxification processes .
  • Receptor Modulation : The presence of the cyclopropyl moiety may influence the conformational dynamics of the compound, potentially enhancing its affinity for specific receptors involved in neurotransmission and other signaling pathways .

Biological Activity Profiles

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies indicate that cyclopropane derivatives can possess significant antibacterial and antifungal properties. For example, compounds similar to this compound have shown effectiveness against various pathogens, suggesting potential therapeutic applications in infectious diseases .
  • Neurochemical Effects : Given its structure, this compound may interact with neurotransmitter systems, potentially offering neuroprotective effects or modulating conditions such as anxiety or depression .

Case Studies and Research Findings

  • Antiviral Activity : A study highlighted the antiviral potential of cyclopropyl derivatives against RNA viruses. The mechanism involved the inhibition of viral replication through interference with viral enzyme functions .
  • Antitumor Properties : Research has indicated that certain piperidine derivatives exhibit cytotoxic effects on cancer cell lines. The introduction of the cyclopropoxy group may enhance these effects by altering the compound's lipophilicity and ability to penetrate cell membranes .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria and fungi
AntiviralInhibits replication of RNA viruses
AntitumorCytotoxic effects on cancer cell lines
NeurochemicalPotential modulation of neurotransmitter systems

Q & A

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data in preclinical studies?

  • Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to calculate LD₅₀ and benchmark doses (BMD). Use ANOVA with post-hoc Tukey tests for inter-group comparisons and Kaplan-Meier survival analysis for longitudinal data .

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